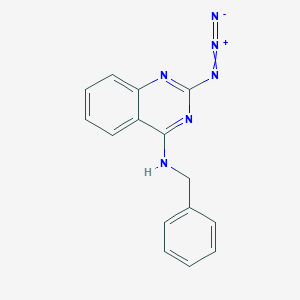

2-azido-N-benzylquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

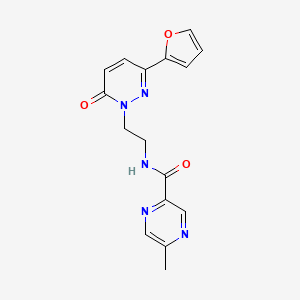

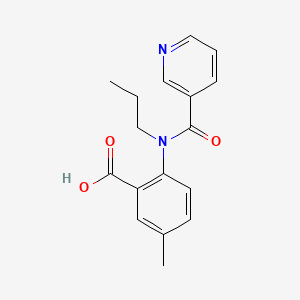

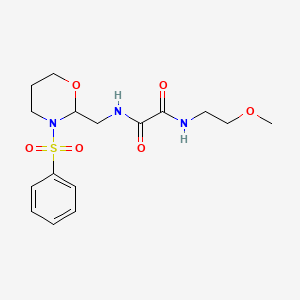

“2-azido-N-benzylquinazolin-4-amine” is a compound that likely belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring. The “2-azido” refers to an azide group attached at the 2nd position of the quinazoline ring, and “N-benzyl” indicates a benzyl group attached to the nitrogen atom of the amine group .

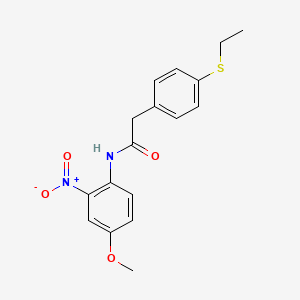

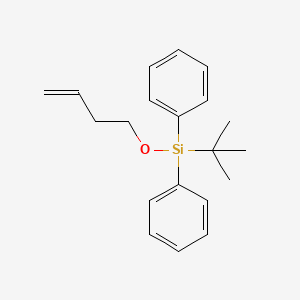

Molecular Structure Analysis

The molecular structure of “2-azido-N-benzylquinazolin-4-amine” would be characterized by the presence of the quinazoline ring, with an azide group at the 2nd position and a benzyl group attached to the nitrogen atom of the amine group .Chemical Reactions Analysis

The chemical reactions involving “2-azido-N-benzylquinazolin-4-amine” would depend on the specific conditions and reagents used . The azide group could potentially undergo reactions such as reduction to an amine or participation in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-benzylquinazolin-4-amine” would be influenced by its molecular structure . For example, the presence of the azide and benzyl groups could influence properties such as solubility, stability, and reactivity .科学的研究の応用

Rhodium-Catalyzed CH Amination

2-azido-N-benzylquinazolin-4-amine is a compound that has been explored in scientific research, particularly in the context of Rhodium(III)-catalyzed CH amination. This process involves the amination of 2-arylquinazolin-4(3H)-one with N-benzoate alkylamines, offering high efficiency and good functional group tolerance. The reactions yield exclusively 2,6-bis-aminated products under mild conditions, highlighting the compound's potential in creating complex molecular structures (Zhang et al., 2018).

Synthesis of 2-Phenylquinazolin-4-amines

The compound also plays a role in the synthesis of 2-phenylquinazolin-4-amines, a structure often found in drugs and bioactive molecules. An efficient Fe/Cu relay-catalyzed domino protocol has been developed for this synthesis, involving a series of complex reactions, demonstrating the compound's utility in pharmaceutical and medicinal chemistry (Jia et al., 2015).

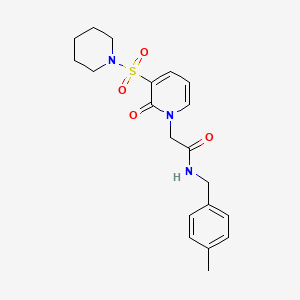

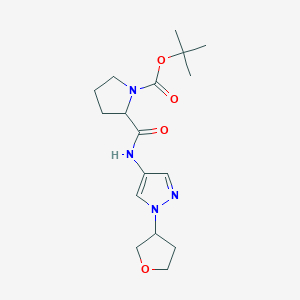

N-tert-Butoxycarbonyl (Boc) Amination

In another application, 2-azido-N-benzylquinazolin-4-amine is utilized in N-tert-Butoxycarbonyl (Boc) amination for the directed introduction of N-Boc protected amino groups into various molecular structures. This process is crucial for the synthesis of complex molecules, including indoloquinoline alkaloids such as quindoline and cryptolepine. It demonstrates the compound's significance in synthetic chemistry and drug synthesis (Wippich et al., 2016).

Synthesis of Tetrazolyl-Substituted Quinazolines

Additionally, 2-azido-N-benzylquinazolin-4-amine is involved in the synthesis of tetrazolyl-substituted quinazolines, which have shown potential in inhibiting cancer cells. This synthesis is conducted via a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction, indicating the compound's role in developing new therapeutic agents (Xiong et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-azido-N-benzylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXTGMVBWKYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-benzylquinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)

![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)

![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)